3-Cyclopropyl-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-9-7(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQMHKWAAELJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 3 Cyclopropyl 4 Methyl 1h Pyrazole and Its Complexes
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Cyclopropyl-4-methyl-1H-pyrazole in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and the chemical environment of each atom.
While specific spectral data for this compound is not extensively published, analysis of closely related analogues allows for the prediction of its characteristic NMR signals. For instance, in derivatives like ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate, the cyclopropyl (B3062369) protons are expected to appear in the upfield region of the ¹H NMR spectrum, typically between δ 0.6 and 1.9 ppm google.com. The methyl protons attached to the pyrazole (B372694) ring would likely resonate around δ 2.0 ppm google.com. The pyrazole ring proton (H5) would appear further downfield.
In the ¹³C NMR spectrum, the carbons of the cyclopropyl group would produce signals at high field, while the sp²-hybridized carbons of the pyrazole ring and the methyl carbon would appear at lower fields.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl CH | ~1.7 - 1.9 | ~5 - 10 |
| Cyclopropyl CH₂ | ~0.6 - 1.0 | ~5 - 10 |
| 4-Methyl CH₃ | ~2.0 - 2.2 | ~10 - 15 |
| Pyrazole C3 | - | ~145 - 155 |
| Pyrazole C4 | - | ~110 - 120 |
Note: Data are predictive and based on analogous structures.
To unambiguously assign these resonances and to understand the through-bond and through-space connectivities, a series of multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be expected between the methine and methylene protons within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the methyl and cyclopropyl groups to their corresponding carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For complexes involving this compound, NOESY can reveal the spatial arrangement of the pyrazole ligand relative to other components of the complex.
Solid-state NMR (ssNMR) provides critical information about the structure and dynamics of this compound in its solid forms. Unlike solution NMR, which averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including crystal packing effects and polymorphism.
For pyrazole-containing compounds, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR are particularly powerful. These techniques can distinguish between different crystalline forms (polymorphs) and amorphous material. Furthermore, ssNMR is an effective tool for studying tautomerism and proton transfer dynamics within the hydrogen-bonded networks that pyrazoles frequently form in the solid state. The dynamic process of proton transfer between the nitrogen atoms of the pyrazole ring can be observed, providing insights into the strength and nature of intermolecular hydrogen bonds.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor.
The ability of this compound to form different crystalline structures, either as polymorphs (different crystal forms of the same molecule) or co-crystals (crystals containing the molecule and a stoichiometric amount of another compound), is of significant interest.
Polymorphism: Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism involves crystallizing the compound under various conditions to identify and characterize different solid-state forms.
Co-crystallization: By co-crystallizing this compound with other molecules (co-formers), it is possible to create novel crystalline materials with tailored properties. The strong hydrogen bonding capability of the pyrazole ring makes it an excellent candidate for forming co-crystals with a wide range of co-formers, including carboxylic acids and other heterocyclic compounds.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The predicted monoisotopic mass for C₇H₁₀N₂ is 122.0844 Da. In electrospray ionization (ESI) mass spectrometry, the molecule would typically be observed as the protonated molecular ion [M+H]⁺ with an m/z of approximately 123.0917.
Predicted Adducts for this compound in Mass Spectrometry
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 123.09168 |
| [M+Na]⁺ | 145.07362 |
| [M+NH₄]⁺ | 140.11822 |
Analysis of the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. The fragmentation of the molecular ion would likely involve characteristic losses of neutral fragments from the pyrazole ring and the cyclopropyl substituent. For example, cleavage of the cyclopropyl ring is a common fragmentation pathway for such compounds. Elucidating these pathways helps to confirm the connectivity of the molecule and can be used to differentiate it from its isomers.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique that provides the precise mass-to-charge ratio (m/z) of a molecule, enabling the determination of its elemental composition. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
In the analysis of this compound, HRMS is employed to determine its exact molecular weight and confirm its elemental formula (C₇H₁₀N₂). The high resolving power of the instrument allows for the differentiation of the target molecule from other potential isobaric compounds. The expected monoisotopic mass for this compound can be calculated with high precision.
Table 1: Theoretical HRMS Data for this compound (C₇H₁₀N₂)
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 123.0917 |
| [M+Na]⁺ | 145.0736 |
| [M+K]⁺ | 161.0476 |
These theoretical values serve as a benchmark for experimental measurements. The observation of an ion with an m/z value that closely matches the calculated mass for the protonated molecule ([M+H]⁺) would provide strong evidence for the presence and elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.
For this compound, the protonated molecule ([M+H]⁺) at m/z 123.0917 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The resulting product ion spectrum would be expected to show characteristic losses corresponding to the different structural motifs of the molecule.
Table 2: Plausible MS/MS Fragmentation Pathways for [C₇H₁₀N₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Loss |
| 123.0917 | 96.0811 | 27.0106 | Loss of HCN from the pyrazole ring |
| 123.0917 | 82.0655 | 41.0262 | Loss of the cyclopropyl group (C₃H₅) |
| 123.0917 | 68.0500 | 55.0417 | Loss of the methyl and cyclopropyl groups |
The fragmentation of the pyrazole ring often involves the loss of neutral molecules such as hydrogen cyanide (HCN). Additionally, cleavage of the bond between the cyclopropyl group and the pyrazole ring is a likely fragmentation pathway. The observation of these specific fragment ions would provide strong confirmatory evidence for the proposed structure of this compound.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the functional groups present. For this compound, characteristic vibrational frequencies are expected for the N-H, C-H, C=N, and C=C bonds.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C=N stretching vibrations of the pyrazole ring, as well as the C-H stretching and bending modes of the cyclopropyl and methyl groups.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch (pyrazole ring) | 3400-3200 (broad) | 3400-3200 (weak) |
| C-H stretch (aromatic) | 3150-3050 | 3150-3050 |
| C-H stretch (cyclopropyl) | 3080-3000 | 3080-3000 |
| C-H stretch (methyl) | 2960-2850 | 2960-2850 |
| C=N stretch (pyrazole ring) | 1650-1550 | 1650-1550 |
| C=C stretch (pyrazole ring) | 1580-1480 | 1580-1480 |
| C-H bend (methyl) | 1460-1370 | 1460-1370 |
| Ring breathing (pyrazole) | ~1000 | Strong |
The combined analysis of FT-IR and Raman spectra allows for a comprehensive characterization of the vibrational properties of this compound, confirming the presence of key functional groups and providing insights into its molecular structure.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Cyclopropyl 4 Methyl 1h Pyrazole
Acid-Base Properties and Tautomeric Equilibria of the 1H-Pyrazole Moiety
The 1H-pyrazole ring system possesses both acidic and basic characteristics. mdpi.commdpi.com The pyrrole-like nitrogen (N1) has a lone pair of electrons involved in the aromatic sextet, making it acidic and capable of donating its proton. mdpi.com Conversely, the pyridine-like nitrogen (N2) has a lone pair in an sp² hybrid orbital in the plane of the ring, which is responsible for the basicity of the molecule. mdpi.comchemicalbook.com Generally, the basic character of pyrazoles is more prevalent. mdpi.com However, the specific acid and base strength of a substituted pyrazole (B372694) like 3-Cyclopropyl-4-methyl-1H-pyrazole is modulated by the electronic effects of its substituents. mdpi.commkuniversity.ac.in Electron-donating groups, such as the cyclopropyl (B3062369) and methyl groups, are known to influence the acidity and basicity compared to the parent pyrazole. mdpi.com For instance, electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group. mdpi.com
A key feature of asymmetrically substituted 1H-pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. mdpi.commdpi.com This results in two potential tautomeric forms for this compound: this compound and 5-Cyclopropyl-4-methyl-1H-pyrazole. The preferred tautomer is influenced by several factors, including the nature of the substituents, the solvent, and intermolecular interactions. mdpi.com Theoretical calculations and experimental studies on similar disubstituted pyrazoles have shown that the position of the equilibrium can be finely tuned by these factors. mdpi.com For example, in some 3,5-disubstituted pyrazoles, the presence of a methyl group was found to favor the tautomer where the lone pair on the pyrazole ring is closer to the other substituent. mdpi.com
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure |
| This compound | |
| 5-Cyclopropyl-4-methyl-1H-pyrazole | |
| Note: The equilibrium between these two forms is dynamic and influenced by environmental factors. |
Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring and Substituents
The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. mdpi.comnih.gov The distribution of electron density in the pyrazole ring is uneven; the C4 position is electron-rich, while the C3 and C5 positions are electron-deficient. chemicalbook.comimperial.ac.uk Consequently, electrophilic substitution reactions on the pyrazole ring, such as nitration, sulfonation, and halogenation, predominantly occur at the C4 position. chemicalbook.comscribd.com In the case of this compound, the C4 position is already substituted with a methyl group. This will direct incoming electrophiles to other available positions, or the methyl group itself could undergo reaction, although this is less common for electrophilic aromatic substitution. The presence of the electron-donating cyclopropyl and methyl groups would be expected to further activate the ring towards electrophilic attack compared to unsubstituted pyrazole.
Conversely, the electron-deficient C3 and C5 positions are susceptible to nucleophilic attack. chemicalbook.commkuniversity.ac.in However, the pyrazole ring is generally considered to be π-excessive, which disfavors nucleophilic substitution unless activated by strong electron-withdrawing groups. mdpi.com The presence of the cyclopropyl and methyl groups in this compound would likely decrease the ring's reactivity towards nucleophiles. mkuniversity.ac.in
The substituents themselves also exhibit characteristic reactivity. The methyl group can undergo radical reactions, such as halogenation, under appropriate conditions. The cyclopropyl group is a strained ring system and can undergo ring-opening reactions under certain catalytic or thermal conditions.
Table 2: Predicted Reactivity of this compound
| Position | Type of Attack | Predicted Reactivity | Rationale |
| C4 | Electrophilic | Blocked | Already substituted with a methyl group. |
| C5 | Electrophilic | Possible | Less favored than C4 in unsubstituted pyrazoles. |
| C3 | Nucleophilic | Low | Electron-donating groups decrease reactivity. |
| C5 | Nucleophilic | Low | Electron-donating groups decrease reactivity. |
| Methyl Group | Radical | Possible | Susceptible to radical halogenation. |
| Cyclopropyl Group | Ring-Opening | Possible | Strained ring can open under certain conditions. |
Transition Metal-Catalyzed Reactions Involving this compound
Transition metal-catalyzed reactions have become a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgnih.govrsc.org These methods offer an alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. rsc.org Direct C-H functionalization, in particular, allows for the systematic variation of substituents on the pyrazole ring. rsc.orgnih.gov
For this compound, transition metal-catalyzed C-H activation could potentially occur at the C5 position of the pyrazole ring or at the C-H bonds of the cyclopropyl or methyl substituents. The regioselectivity of such reactions is highly dependent on the choice of catalyst, directing groups, and reaction conditions. rsc.org Palladium catalysts are versatile for forming new C-C bonds, while other metals like iridium, rhodium, and nickel have also shown promise in catalyzing various C-C and C-heteroatom bond formations. rsc.org
Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands, coordinating to transition metals. researchgate.net This coordination can influence the reactivity of the pyrazole ring and its substituents, and is a key aspect in the design of catalysts for various transformations, including hydrogenation and transfer hydrogenation. nih.gov
Pericyclic Reactions and Rearrangements of Pyrazole Derivatives
Pyrazole derivatives can participate in various pericyclic reactions and rearrangements, often under thermal or photochemical conditions. While specific studies on this compound are not prevalent, the general reactivity patterns of substituted pyrazoles provide insight into its potential transformations.
One notable rearrangement is the van Alphen-Hüttel rearrangement, which involves the thermal rearrangement of pyrazoles with substituents at the sp³-hybridized carbon adjacent to a ring nitrogen. nih.gov This can lead to the formation of either 1H- or 4H-pyrazoles. nih.gov Additionally, tandem intramolecular dipolar cycloadditions followed by sigmatropic shifts have been utilized to synthesize complex spirocyclic pyrazoles from appropriate precursors. nih.gov
The presence of the cyclopropyl group introduces the possibility of vinylcyclopropane-type rearrangements under thermal conditions, potentially leading to ring-expanded products. The specific reaction pathways would depend on the substitution pattern and the reaction conditions employed.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of reactions involving pyrazoles is crucial for controlling their outcomes and developing new synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods. rsc.orgnih.gov
For instance, the mechanism of pyrazole synthesis itself has been a subject of detailed investigation, with studies elucidating the role of metal-mediated N-N bond formation. rsc.orgnih.govumn.eduresearchgate.net In the context of functionalization, mechanistic studies of transition metal-catalyzed C-H activation have revealed the importance of factors like the coordination of directing groups and the electronic properties of the metal catalyst in determining regioselectivity. rsc.org
Computational studies have also been instrumental in understanding the tautomeric equilibria of substituted pyrazoles, providing insights into the relative stabilities of different tautomers and the energy barriers for their interconversion. mdpi.commdpi.com For this compound, mechanistic investigations would be valuable for predicting its behavior in various chemical transformations and for designing selective synthetic routes to its derivatives.
Computational and Theoretical Investigations of 3 Cyclopropyl 4 Methyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyclopropyl-4-methyl-1H-pyrazole, methods like Hartree-Fock (HF) and post-HF methods would be used, but Density Functional Theory (DFT) is more commonly applied to similar molecules for a balance of accuracy and computational cost.
Electronic Structure and Molecular Orbitals: The primary goal is to solve the Schrödinger equation for the molecule to determine its electronic structure. This involves calculating the distribution of electrons and the energies of the molecular orbitals. Key properties derived from these calculations include:
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the region most likely to accept electrons, indicating electrophilic character. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. For similar pyrazole (B372694) derivatives, this gap is often calculated to be around 4-5 eV.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For a pyrazole, the nitrogen atoms are typically regions of negative potential.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, which aids in the experimental characterization of the compound.
NMR Spectra: Using methods like Gauge-Including Atomic Orbitals (GIAO), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. google.com These calculated values can be compared with experimental data to confirm the molecular structure.
Vibrational Spectra (IR & Raman): Calculations of harmonic vibrational frequencies can predict the positions of peaks in the Infrared (IR) and Raman spectra. These correspond to the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., N-H, C-H, C=N). This provides a theoretical fingerprint of the molecule. acs.org
Density Functional Theory (DFT) for Geometry Optimization and Reaction Energy Profiles
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, widely used for its efficiency in studying medium-sized organic molecules like pyrazoles. acs.orgnih.gov
Geometry Optimization: Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be found. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are used to perform geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms. A subsequent frequency calculation is performed to ensure the optimized structure is a true energy minimum, confirmed by the absence of imaginary frequencies. acs.org For this compound, this would determine the preferred orientation of the cyclopropyl (B3062369) ring relative to the pyrazole ring.
Reaction Energy Profiles: DFT is also employed to study the mechanisms and energetics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies. This would be valuable, for instance, in predicting the regioselectivity of substitution reactions on the pyrazole ring or in understanding its synthetic pathways. google.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.
Conformational Landscapes: MD simulations can explore the different conformations (shapes) a molecule can adopt by rotating its single bonds. For this compound, this would primarily involve the rotation of the cyclopropyl group. The simulation would reveal the most stable conformations and the energy barriers between them, providing insight into the molecule's flexibility.
Solvation Effects: The properties and behavior of a molecule can change significantly in the presence of a solvent. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. These simulations can calculate important properties like solvation free energy, which indicates how favorably the compound dissolves in a particular solvent. They also reveal how the solvent molecules arrange themselves around the solute, which can influence crystal growth and reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Applications
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their activity or properties, respectively. google.com While often used in drug discovery, they are also applicable to non-biological endpoints in materials science and industrial chemistry.
For a set of related pyrazole compounds, a QSPR study could be developed to predict physical properties like boiling point, vapor pressure, or solubility based on calculated molecular descriptors. These descriptors are numerical values that encode structural, electronic, or topological features of the molecules. A typical QSPR model for predicting thermodynamic properties would involve calculating a large number of descriptors and then using statistical methods, like Genetic Algorithm-Multiple Linear Regression (GA-MLR), to select the most relevant ones and build a predictive equation. Such a model could be used to estimate the properties of this compound without direct measurement.
In Silico Prediction of Novel Derivatives and Synthetic Routes
Computational tools are increasingly used to design new molecules and plan their synthesis, a process known as in silico design.
Prediction of Novel Derivatives: Starting with the core structure of this compound, computational methods can be used to design a virtual library of new derivatives. By systematically adding different functional groups at various positions on the pyrazole ring, researchers can predict how these modifications would alter the electronic and physical properties of the molecule. For example, adding electron-withdrawing or electron-donating groups would change the HOMO-LUMO levels and the reactivity of the compound. This approach is central to fragment-based discovery, where a core structure is elaborated to optimize its properties for a specific application.
Prediction of Synthetic Routes: Retrosynthetic analysis software can suggest potential synthetic pathways for a target molecule. These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. For this compound, such software might suggest a common pyrazole synthesis, such as the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, and identify potential challenges or side reactions. Patents for related structures often outline multi-step syntheses that can serve as a basis for in silico planning.
Applications of 3 Cyclopropyl 4 Methyl 1h Pyrazole in Advanced Materials and Catalysis
Ligand Chemistry for Coordination Complexes and Organometallic Compounds
The ability of pyrazole-based molecules to act as ligands for metal ions is a cornerstone of their application in materials science. The nitrogen atoms in the pyrazole (B372694) ring can coordinate to metal centers, forming stable complexes with diverse structures and properties.
Design and Synthesis of Metal-Pyrazole Ligands
The design and synthesis of ligands are the first crucial steps toward developing new coordination complexes. Pyrazoles, as N-heterocycles, can be deprotonated to form pyrazolate anions, which can bridge multiple metal centers, leading to the formation of di- or polynuclear complexes. nih.govuninsubria.it The substituents on the pyrazole ring play a significant role in determining the properties of the resulting metal complexes.
However, a review of the current scientific literature did not yield specific examples of the design and synthesis of metal-pyrazole ligands derived explicitly from 3-Cyclopropyl-4-methyl-1H-pyrazole for the purpose of creating coordination complexes or organometallic compounds. While general methods for the synthesis of pyrazole-based ligands are well-established, specific research detailing the use of this compound in this context is not presently available.
Catalytic Performance of Metal-Pyrazole Complexes in Organic Transformations
Metal complexes containing pyrazole-based ligands have been investigated for their catalytic activity in a variety of organic transformations. nih.gov The electronic and steric properties of the pyrazole ligand can influence the catalytic performance of the metal center. Protic pyrazole complexes, in particular, have been studied for their role in metal-ligand cooperative transformations. nih.gov Some transition metal complexes with pyrazole derivatives have shown catalytic activity in reactions such as the oxidation of phosphines and the dehydrogenation of formic acid. nih.gov
Despite the general catalytic potential of metal-pyrazole complexes, there is no specific information available in the reviewed literature regarding the catalytic performance of complexes containing the this compound ligand in organic transformations.
Magnetic and Photophysical Properties of Coordination Compounds
The magnetic and photophysical properties of coordination compounds are of great interest for applications in areas such as molecular magnets and luminescent materials. The nature of the ligand plays a critical role in determining these properties. For instance, the ligand field can influence the spin state of the metal ion, leading to paramagnetic or diamagnetic behavior. libretexts.org Similarly, the electronic structure of the ligand can affect the photophysical properties, such as absorption and emission of light. rsc.orguchile.cl Some iridium(III) complexes with pyrazole-containing ligands have been shown to be blue emitters. nih.gov
A search of the scientific literature did not uncover any studies specifically investigating the magnetic or photophysical properties of coordination compounds derived from this compound.
Incorporation into Functional Polymers and Covalent Organic Frameworks (COFs)
The incorporation of specific functional units into polymers and covalent organic frameworks (COFs) is a key strategy for creating materials with tailored properties. Pyrazole-containing monomers could potentially be used to synthesize functional polymers or COFs with applications in areas such as gas storage, separation, and catalysis.
However, there is no information available in the current scientific literature on the incorporation of this compound into functional polymers or COFs.
Development of Optoelectronic Materials and Molecular Devices
The development of new materials for optoelectronic applications is a rapidly advancing field. Coordination complexes with specific photophysical properties, such as luminescence, are essential for the fabrication of devices like organic light-emitting diodes (OLEDs). Some iridium(III) complexes featuring a 1-(2,4-difluorophenyl)-1H-pyrazole derivative have been used to create electroluminescent devices. nih.gov
A review of the available literature reveals no specific research on the development of optoelectronic materials or molecular devices based on this compound.
Role of 3 Cyclopropyl 4 Methyl 1h Pyrazole in Agrochemical and Specialized Chemical Applications
Design Principles for Pyrazole-Based Agrochemicals (e.g., Herbicides, Fungicides, Insecticides)
The design of effective agrochemicals based on the pyrazole (B372694) core is a strategic process that leverages the structural features of the pyrazole ring to achieve desired biological activity. numberanalytics.com The versatility of the pyrazole scaffold allows for the creation of a diverse range of compounds, including herbicides, fungicides, and insecticides. wikipedia.orgnih.govnih.gov
A key principle in the design of these agrochemicals is the concept of isosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. For instance, halogen-substituted pyrazoles have been successfully investigated as isosteres of uracil-based protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides. nih.gov This approach can lead to new compounds with enhanced activity, improved resistance profiles, and favorable physicochemical properties. nih.gov
Another important design strategy involves the combination of structural features from existing successful agrochemicals. By integrating elements from different active compounds, novel hybrid molecules with potentially synergistic or enhanced effects can be created. nih.gov For example, combining features from commercial PPO-inhibitors like tiafenacil (B1428544) and pyraflufen-ethyl (B41820) has led to the discovery of new pyrazole-based lead structures with strong herbicidal activity. nih.gov
Furthermore, the introduction of specific substituents onto the pyrazole ring is a critical aspect of the design process. The nature and position of these substituents can greatly influence the compound's biological activity. nih.gov For example, incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety into the pyrazole structure has been shown to yield compounds with significant fungicidal activities. researchgate.net Similarly, the addition of an aryl trifluoromethoxy group can enhance the chemical and metabolic stability, lipophilicity, and bioavailability of pyrazole-based fungicides. mdpi.com
The development of pyrazole-based agrochemicals also considers the need to overcome resistance in target pests and weeds. wikipedia.orgnih.gov Designing compounds with novel modes of action or that are effective against resistant strains is a primary objective. nih.gov This often involves targeting different biological pathways than existing treatments.
Structure-Activity Relationship (SAR) Studies in Agrochemical Development
Structure-Activity Relationship (SAR) studies are fundamental to the development of new and effective pyrazole-based agrochemicals. These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. By understanding these relationships, chemists can rationally design more potent and selective compounds. nih.govresearchgate.net
In the context of pyrazole-based agrochemicals, SAR studies have revealed several key insights:
Influence of Substituents on the Pyrazole Ring: The type and position of substituents on the pyrazole ring play a crucial role in determining fungicidal activity. nih.govresearchgate.net For instance, in a series of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, it was found that when the substituent at one position was a methyl group, compounds with a (substituted) phenyl group at another position exhibited better fungicidal activity than those with an alkyl group. researchgate.net Furthermore, when the substituent was a phenyl group, the fungicidal activity increased with the length of the alkyl chain at another position. researchgate.net
Impact of Side Chains: The nature of the side chain attached to the pyrazole core is also critical. In the development of new PPO-inhibiting herbicides, the investigation of a substituted thioacetic acid sidechain attached to a core phenyl group led to promising compounds with excellent herbicidal activity. nih.gov
Role of Specific Functional Groups: The introduction of particular functional groups can significantly enhance biological activity. For example, the incorporation of an isothiocyanate group, which can interact with essential proteins in fungi, has been explored to create potent fungicidal agents. nih.gov Similarly, the presence of an ether group in pyrazole-4-carboxamide derivatives has been shown to lead to excellent in vitro antifungal activity. acs.org
Stereochemistry and Conformation: The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with a biological target. While not explicitly detailed for 3-cyclopropyl-4-methyl-1H-pyrazole in the provided context, SAR studies in agrochemical development often consider the stereochemistry of chiral centers and the preferred conformation of the molecule.
These SAR studies are often guided by computational modeling and molecular docking simulations, which can predict how a molecule will bind to its target protein. nih.govnih.gov This allows for a more targeted approach to synthesis and testing, accelerating the discovery of new and effective agrochemicals.
Biological Targets and Mechanisms of Action for Agrochemicals Based on the Pyrazole Core (excluding mammalian/clinical data)
Agrochemicals derived from the pyrazole core exert their effects by interacting with specific biological targets within pests and weeds, leading to disruption of essential life processes. The mechanism of action is diverse and depends on the specific chemical structure of the compound and the target organism.
Insecticides:
A prominent class of pyrazole-based insecticides are the phenylpyrazoles, which include well-known compounds like fipronil. wikipedia.orgosu.edu The primary mode of action for these insecticides is the blockage of GABA-gated chloride channels in the central nervous system of insects. wikipedia.orgosu.eduresearchgate.net This blockage prevents the calming effect of the neurotransmitter GABA, leading to hyperexcitation of the insect's nervous system, followed by paralysis and death at higher doses. osu.edu This mechanism is highly selective for insects over mammals due to differences in the receptor binding affinity. osu.edu Other pyrazoline-type insecticides have also been found to act at neuronal target sites. researchgate.net
Some pyrazole-based insecticides also inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I). researchgate.net This disrupts the formation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to cellular dysfunction and ultimately, the death of the organism. researchgate.net
Herbicides:
Pyrazole-based herbicides target various essential processes in plants. One key target is the enzyme protoporphyrinogen oxidase (PPO). nih.gov PPO inhibitors block the synthesis of chlorophyll (B73375), the pigment essential for photosynthesis. This leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death. Researchers have designed novel pyrazole-based PPO inhibitors that are effective against weeds resistant to existing herbicides. nih.gov
Another target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). rsc.org Inhibition of HPPD disrupts the synthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and protecting the plant from oxidative damage. This leads to bleaching of the plant tissues and eventual death. rsc.org
More recently, transketolase (TK), an enzyme in the Calvin cycle of photosynthesis, has been identified as a potential target for new herbicides. nih.gov Pyrazole amide derivatives have been designed to inhibit TK, showing promise as a new class of herbicides. nih.gov
Fungicides:
Many pyrazole-based fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.org SDH is a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. acs.org By inhibiting SDH, these fungicides block cellular respiration, depriving the fungal cells of energy and leading to their death. acs.org The pyrazole-4-carboxamide scaffold is a common feature in many commercial SDHI fungicides. acs.org
The following table summarizes the biological targets and mechanisms of action for different classes of pyrazole-based agrochemicals:
| Agrochemical Class | Biological Target | Mechanism of Action |
| Insecticides | GABA-gated chloride channels | Blocks neurotransmission, causing hyperexcitation and paralysis. wikipedia.orgosu.eduresearchgate.net |
| Mitochondrial Complex I (NADH-CoQ reductase) | Inhibits ATP synthesis, leading to energy deprivation. researchgate.net | |
| Herbicides | Protoporphyrinogen Oxidase (PPO) | Inhibits chlorophyll synthesis, causing cell membrane disruption. nih.gov |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Disrupts photosynthesis and causes bleaching. rsc.org | |
| Transketolase (TK) | Inhibits the Calvin cycle, disrupting photosynthesis. nih.gov | |
| Fungicides | Succinate Dehydrogenase (SDH/Complex II) | Blocks cellular respiration and energy production. nih.govacs.org |
Industrial Applications as Process Chemicals, Inhibitors, or Additives (e.g., petrochemical, dyes)
Beyond their prominent role in agriculture, pyrazole derivatives, including structures related to this compound, have found utility in various industrial applications. Their unique chemical properties make them suitable for use as process chemicals, inhibitors, and additives in diverse sectors such as the petrochemical and dye industries. osu.eduresearchgate.netresearchgate.netacs.org
Corrosion Inhibitors:
Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netacs.orgtandfonline.comnih.govresearchgate.net They function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.nettandfonline.com This adsorption can occur through chemical interactions (chemisorption) between the pyrazole ring's heteroatoms (nitrogen) and the metal. researchgate.netnih.gov The effectiveness of these inhibitors is influenced by the molecular structure, with the presence of certain substituents enhancing their performance. acs.org For example, pyrazole derivatives have been shown to act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. researchgate.nettandfonline.com
The table below presents data on the inhibition efficiency of some pyrazole derivatives as corrosion inhibitors for mild steel in a 1 M HCl solution.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ | 90.8 nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ | 91.8 nih.gov |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ | 80 researchgate.net |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ | 94 researchgate.net |
Dyes and Pigments:
The pyrazole ring is a key structural component in the synthesis of various organic pigments and dyes. primachemicals.comresearchgate.netrsc.orgnih.govresearchgate.net Pyrazolone (B3327878) derivatives, a class of compounds closely related to pyrazoles, are particularly important in this regard. primachemicals.com The versatility of the pyrazole structure allows for the creation of a wide spectrum of colors with high strength and brightness. primachemicals.com These dyes find applications in the textile industry for dyeing and printing fabrics. primachemicals.com
The synthesis of pyrazole-based dyes often involves diazotization and coupling reactions. rsc.orgnih.gov By carefully selecting the starting materials and reaction conditions, a diverse range of azo dyes containing the pyrazole moiety can be produced. researchgate.netrsc.orgnih.govresearchgate.net The specific substituents on the pyrazole ring and other parts of the dye molecule influence the final color and properties of the dye. rsc.org
Process Chemicals:
While direct information on this compound as a process chemical is limited in the provided context, pyrazole derivatives in general are used as intermediates in the synthesis of a wide range of chemical products. nih.govglobalresearchonline.net Their ability to undergo various chemical reactions makes them valuable building blocks in organic synthesis. primachemicals.com In the petrochemical industry, while not explicitly stated, the use of pyrazole-based corrosion inhibitors is a relevant application. researchgate.net
Future Research Directions and Emerging Paradigms for 3 Cyclopropyl 4 Methyl 1h Pyrazole
The unique structural characteristics of 3-Cyclopropyl-4-methyl-1H-pyrazole, combining a rigid cyclopropyl (B3062369) group with a versatile pyrazole (B372694) core, position it as a compound of significant interest for future research. The exploration of advanced chemical and biological methodologies is set to unlock new applications and a deeper understanding of its potential. Emerging paradigms in chemical synthesis, bioconjugation, reaction monitoring, sensor technology, and computational chemistry are poised to drive the next wave of innovation for this molecule and its derivatives.
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-4-methyl-1H-pyrazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclization of hydrazines with diketones or β-keto esters. For this compound, a plausible route includes:
- Step 1 : Condensation of cyclopropyl carbonyl compounds (e.g., cyclopropanecarboxaldehyde) with methyl-substituted hydrazines under acidic or basic conditions.
- Step 2 : Optimization of regioselectivity via substituent positioning. For example, steric and electronic effects of the cyclopropyl group direct substitution to the 3-position .
- Key Conditions : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 80–100°C improves yield and selectivity .
Q. How can spectroscopic techniques (NMR, LC-MS) differentiate structural isomers of pyrazole derivatives?
- Methodological Answer :
- ¹H NMR : The cyclopropyl group’s characteristic split signals (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) and methyl group (δ 2.1–2.5 ppm) aid in distinguishing positional isomers .
- ¹³C NMR : Cyclopropyl carbons appear at δ 8–12 ppm, while pyrazole ring carbons resonate at δ 140–160 ppm .
- LC-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns (e.g., loss of cyclopropyl groups) validate substitution sites .
Q. What are the common functionalization strategies for the pyrazole ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Nitration or halogenation at the 5-position (electron-rich due to methyl and cyclopropyl groups) using HNO₃/H₂SO₄ or NXS (X = Cl, Br) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at the 1-position .
- Oxidation : Controlled oxidation of the methyl group to a carboxylic acid using KMnO₄ under acidic conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The cyclopropyl group’s rigidity hinders access to catalytic sites, reducing reaction rates in Pd-catalyzed couplings. Use of bulky ligands (e.g., SPhos) mitigates this .
- Electronic Effects : The cyclopropyl ring’s electron-withdrawing nature destabilizes transition states, requiring elevated temperatures (e.g., 120°C) for Suzuki reactions .
- Case Study : Coupling this compound with 4-methoxyphenylboronic acid achieved 72% yield using Pd(OAc)₂/XPhos in toluene .
Q. What computational methods (e.g., DFT) predict the compound’s tautomeric stability and interaction with biological targets?
- Methodological Answer :
- Tautomer Analysis : DFT calculations (B3LYP/6-311+G**) show the 1H-pyrazole tautomer is energetically favored over 2H/4H forms by ~5 kcal/mol due to conjugation with the cyclopropyl group .
- Docking Studies : Molecular docking (AutoDock Vina) into cannabinoid receptors (CB1/CB2) reveals hydrogen bonding between the pyrazole nitrogen and Ser383/His178 residues, suggesting potential bioactivity .
Q. How can contradictory data on isomer ratios in pyrazole synthesis be resolved?
- Methodological Answer :
- Isomer Control : Adjusting solvent polarity (e.g., switching from THF to DMF) or using phase-transfer catalysts (e.g., TBAB) alters kinetic vs. thermodynamic product distribution .
- Case Study : Methylation of 5-amino-3-methylthio-1H-pyrazole in DMF yielded a 3:1 ratio of 3- vs. 5-substituted isomers, whereas THF favored the 5-isomer (1:2 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
